![molecular formula C22H26O4 B12572035 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate CAS No. 640275-48-5](/img/structure/B12572035.png)
4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate is an organic compound with a complex structure that includes both pentyloxy and but-3-en-1-yloxy groups attached to a phenyl and benzoate moiety, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate typically involves a multi-step process. One common method includes the esterification of 4-(pentyloxy)phenol with 4-[(but-3-en-1-yl)oxy]benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or phenols.
Scientific Research Applications
4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-(Pentyloxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoate moiety.
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid: Contains an isoxazole ring, providing different chemical properties and reactivity.
Uniqueness
4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate is unique due to its combination of pentyloxy and but-3-en-1-yloxy groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
640275-48-5 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-but-3-enoxybenzoate |
InChI |
InChI=1S/C22H26O4/c1-3-5-7-17-25-20-12-14-21(15-13-20)26-22(23)18-8-10-19(11-9-18)24-16-6-4-2/h4,8-15H,2-3,5-7,16-17H2,1H3 |
InChI Key |
LJOSLDVWVWGCJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


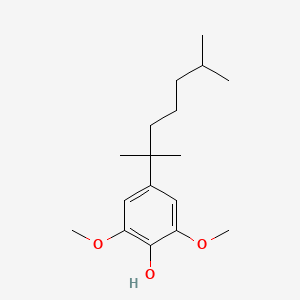
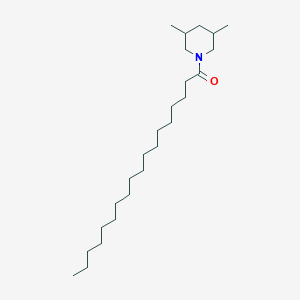
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)

![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
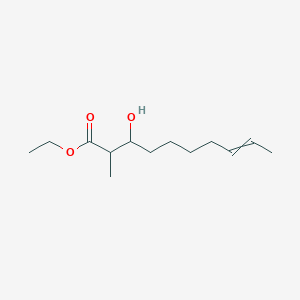
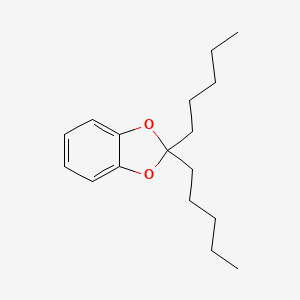
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
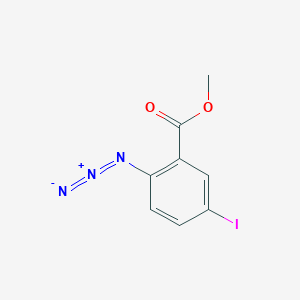
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
